molecular formula C28H31N3O5 B2935751 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide CAS No. 896357-22-5

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2935751
CAS No.: 896357-22-5
M. Wt: 489.572
InChI Key: JGDDNIGCAFQWJI-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide is a complex benzamide derivative characterized by three key structural motifs:

  • A benzo[d][1,3]dioxole (benzodioxole) moiety, which confers electron-rich aromatic properties.
  • A piperazine ring substituted at the 4-position with a 4-methoxyphenyl group, likely influencing receptor binding and pharmacokinetics.
  • A 4-methoxybenzamide group, contributing to hydrogen-bonding interactions and solubility.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O5/c1-33-23-8-3-20(4-9-23)28(32)29-18-25(21-5-12-26-27(17-21)36-19-35-26)31-15-13-30(14-16-31)22-6-10-24(34-2)11-7-22/h3-12,17,25H,13-16,18-19H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDDNIGCAFQWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to compile and analyze the available research findings regarding the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C23H28N2O4C_{23}H_{28}N_{2}O_{4} and a molecular weight of approximately 396.48 g/mol. The structure features a benzo[d][1,3]dioxole moiety, a piperazine ring, and methoxybenzamide functionalities, which contribute to its biological properties.

PropertyValue
Molecular FormulaC23H28N2O4C_{23}H_{28}N_{2}O_{4}
Molecular Weight396.48 g/mol
CAS NumberNot available

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the piperazine moiety have shown promising results in inhibiting tumor growth in various cancer cell lines.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt signaling pathway.
  • Case Study : In a study involving MCF-7 breast cancer cells, treatment with similar compounds resulted in an IC50 value of approximately 25 μM, indicating substantial cytotoxicity .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research has shown that benzodioxole derivatives can exhibit antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus.

  • Testing Method : The antimicrobial activity was evaluated using the agar diffusion method.
  • Results : Compounds structurally related to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 μg/mL against various bacterial strains .

Neuroprotective Effects

Emerging evidence suggests that compounds with similar frameworks may exhibit neuroprotective effects.

  • Research Findings : In experimental models of ischemia, derivatives showed a significant reduction in neuronal death and prolonged survival rates.
  • Significance : These findings highlight the potential for developing neuroprotective agents based on this compound's structure .

Chemical Reactions Analysis

Piperazine Ring Modifications

The piperazine nitrogen undergoes alkylation or arylation under mild conditions:

  • Example : Reaction with 4-methoxyphenyl bromide in acetonitrile at 60°C for 12 hours achieves substitution at the piperazine nitrogen .

Reaction Conditions

Electrophile Solvent Temperature Catalyst Yield
4-Methoxyphenyl bromideMeCN60°CK2_2CO3_368%

Benzodioxole Stability

The 1,3-benzodioxole ring is susceptible to oxidative cleavage under strong acidic or alkaline conditions:

  • Hydrolysis : In 6M HCl at 100°C, the dioxole ring opens to form a catechol derivative .

  • Oxidation : Treatment with KMnO4_4 in acetone yields a dicarboxylic acid .

Hydrogenation and Reduction

The ethylenediamine linker can undergo hydrogenation to modify stereochemistry or reduce imine intermediates:

  • Catalytic Hydrogenation : Pd/C in methanol under H2_2 (1 atm) reduces unsaturated bonds in related analogs .

Degradation and Stability Studies

  • Photodegradation : Exposure to UV light (254 nm) in methanol leads to decomposition of the benzamide group, forming 4-methoxybenzoic acid .

  • Thermal Stability : Decomposition observed at >200°C via TGA, with mass loss corresponding to CO and NH3_3 release .

Biological Derivatization

The compound’s piperazine and benzamide groups are sites for prodrug design:

  • Esterification : Reaction with acetyl chloride forms a prodrug with improved bioavailability .

  • Sulfonation : Sulfonyl chloride derivatives exhibit enhanced receptor binding in dopamine D3 analogs .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues of Piperazine-Containing Benzamides

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide ()
  • Key Features :
    • Piperazine ring substituted with 2-methoxyphenyl (vs. 4-methoxyphenyl in the target compound).
    • 4-nitrobenzamide and pyridyl groups replace the target’s 4-methoxybenzamide and benzodioxole.
  • Structural Implications: The 2-methoxyphenyl substitution on piperazine may alter receptor selectivity compared to the 4-methoxy positional isomer .
  • Synthesis : Utilizes carbodiimide-mediated coupling, similar to methods in , but with pyridyl integration .
2-Chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide ()
  • Key Features: Piperazine substituted with 4-methyl (vs. 4-methoxyphenyl in the target). Chlorobenzamide and thiazolidinone groups replace the target’s benzodioxole and methoxybenzamide.
  • Chlorine and methyl groups may enhance lipophilicity compared to the target’s methoxy substituents .
  • Physical Properties :
    • Molecular weight: 491 g/mol (vs. ~463 g/mol estimated for the target).
    • Predicted pKa: 12.30 (basic piperazine nitrogen) .
3-Methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide ()
  • Key Features :
    • Shares the 4-(4-methoxyphenyl)piperazine motif with the target compound.
    • Sulfonyl linker and 3-methoxybenzamide differ from the target’s ethylamine bridge and 4-methoxybenzamide.
  • Structural Implications :
    • The sulfonyl group increases polarity and may reduce blood-brain barrier penetration compared to the target’s ethyl bridge.
    • Positional isomerism (3-methoxy vs. 4-methoxy) on benzamide could alter binding interactions .

Benzodioxole-Containing Analogues

1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74, )
  • Key Features :
    • Shares the benzodioxole moiety with the target compound.
    • Incorporates a thiazole ring and cyclopropane instead of piperazine-ethylamine.
  • Structural Implications :
    • The thiazole-cyclopropane system introduces steric constraints absent in the target compound.
    • Pyrrolidinyl benzoyl substitution may target different enzymes or receptors compared to the piperazine-based target .

Tabulated Comparison of Key Compounds

Compound Name Molecular Weight Key Substituents Piperazine Substitution Notable Functional Groups Predicted pKa (if available) Reference
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide ~463 (estimated) 4-Methoxyphenyl, benzodioxole 4-Methoxyphenyl Benzamide, piperazine, methoxy N/A Target
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide 461.52 2-Methoxyphenyl, nitro, pyridyl 2-Methoxyphenyl Nitrobenzamide, pyridyl N/A
2-Chloro-5-(thiazolidinone)-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide 491 Chloro, thiazolidinone, methylpiperazine 4-Methyl Chlorobenzamide, thiazolidinone 12.30
3-Methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide 433.5 4-Methoxyphenyl, sulfonyl 4-Methoxyphenyl Sulfonyl, 3-methoxybenzamide N/A
Compound 74 () N/A Benzodioxole, thiazole, cyclopropane None Thiazole, cyclopropane N/A

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